molecular formula C6H12O12P2 · 2Na B569747 D-myo-Inositol-1,2-diphosphate (sodium salt) CAS No. 208584-51-4

D-myo-Inositol-1,2-diphosphate (sodium salt)

Cat. No. B569747
CAS RN: 208584-51-4
M. Wt: 384.08
InChI Key: AGYHIHUTKCMLKM-QIYGBPAOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-1,2-diphosphate (sodium salt), also known as Ins (1,2)P2 (sodium salt), is one of the many inositol phosphate (InsP) isomers . These isomers can act as small, soluble second messengers in the transmission of cellular signals .


Synthesis Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .


Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,2-diphosphate (sodium salt) is C6H12O12P2 • 2Na . The SMILES string representation is O[C@@H]1C@@HC@@H(O)=O)C@@H(O)=O)C@H[C@H]1O.[Na+].[Na+] .


Chemical Reactions Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .


Physical And Chemical Properties Analysis

D-myo-Inositol-1,2-diphosphate (sodium salt) is a lyophilized powder with a molecular weight of 384.1 . It has a solubility of 5 mg/ml in water .

Scientific Research Applications

Cell Signaling and Second Messenger Role

D-myo-Inositol-1,2-diphosphate acts as a soluble second messenger in cellular signal transduction. It is part of the inositol phosphate (InsP) family, which includes well-studied molecules like Ins(1,4,5)P3. Ins(1,2)P2 is produced through phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Upon binding to its receptor on the endoplasmic reticulum, Ins(1,2)P2 triggers calcium release, influencing intracellular calcium levels .

Polycystic Ovary Syndrome (PCOS) and Hormonal Imbalances

Research suggests that myo-Inositol (the most abundant stereoisomer of inositols) supplementation, including D-myo-Inositol-1,2-diphosphate, may benefit patients with PCOS. It improves endocrine parameters, insulin resistance, and hormonal imbalances in PCOS young overweight women . The compound’s role in modulating hormonal pathways makes it relevant for conditions related to hormonal dysregulation.

Type 2 Diabetes and Glucose Homeostasis

While more research is needed, some studies explore the effectiveness of myo-Inositol in type 2 diabetes treatment. D-myo-Inositol-1,2-diphosphate, as part of this group, could impact glucose homeostasis and insulin sensitivity .

Safety and Hazards

The product is not for human or veterinary use .

Future Directions

The role of inositol phosphates as cellular signals is a versatile area of research . The understanding of these molecules can be further expanded by studying their synthesis, mechanisms of action, and their role in cellular signaling.

properties

IUPAC Name

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHIHUTKCMLKM-JBGYRJLXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-myo-Inositol-1,2-diphosphate (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-myo-Inositol-1,2-diphosphate (sodium salt)
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D-myo-Inositol-1,2-diphosphate (sodium salt)
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D-myo-Inositol-1,2-diphosphate (sodium salt)

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